![molecular formula C19H15N7O2S2 B2428561 N-( (7-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-2-(benzo[d]tiazol-2-iltio)acetamida CAS No. 2034348-57-5](/img/structure/B2428561.png)
N-( (7-(3-metil-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-2-(benzo[d]tiazol-2-iltio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O2S2 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been well-documented. The compound's structure allows it to interact with microbial targets effectively. For example, derivatives have been tested against a range of pathogenic bacteria and fungi, showing promising results in inhibiting growth .
Anti-tubercular Activity
Recent studies have highlighted the potential of benzothiazole-based compounds in combating tuberculosis. The compound may interact with specific proteins involved in the metabolism of Mycobacterium tuberculosis, thus presenting a novel approach to treating this infectious disease .
Neuroprotective Effects
Some research suggests that compounds featuring the benzo[d]thiazole structure may offer neuroprotective benefits. These compounds can potentially modulate neuroinflammatory processes and protect neuronal cells from oxidative stress .
Data Tables
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various benzothiazole derivatives on MCF-7 cells, one derivative demonstrated an IC50 value lower than that of standard chemotherapeutic agents. This suggests enhanced efficacy and points toward further development as an anticancer drug candidate .
Case Study 2: Antimicrobial Efficacy
A series of benzothiazole derivatives were evaluated for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzothiazole structure significantly improved antibacterial activity compared to controls .
Case Study 3: Anti-tubercular Potential
Research involving the synthesis of novel benzothiazole derivatives showed promising anti-tubercular activity against Mycobacterium tuberculosis strains in vitro. The binding affinity to key metabolic enzymes was assessed using molecular docking studies, revealing potential targets for drug design .
Mecanismo De Acción
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B and inhibits its activity. The most potent compound in the series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f), displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . Docking studies revealed that the compound bound in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which are crucial for glucose homeostasis and energy balance .
Pharmacokinetics
The compound exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The compound’s action results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, making the compound potentially useful for the treatment of Type II diabetes .
Actividad Biológica
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide (CAS Number: 1203153-42-7) is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Benzothiazole Derivative : The initial step includes the synthesis of the benzothiazole backbone through a reaction involving appropriate thioketones and amines.
- Introduction of Triazole and Oxadiazole Moieties : The incorporation of the triazole and oxadiazole groups is achieved via cycloaddition reactions and acylation processes.
- Final Acetamide Formation : The final product is obtained through acylation with acetic anhydride or similar reagents.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays show that at concentrations of 1 to 4 μM, related benzothiazole derivatives significantly inhibit the proliferation of various cancer cell lines (e.g., A431, A549) by inducing apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
B7 | A431 | 2 | Apoptosis induction |
B7 | A549 | 1 | Cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Signaling Pathways : Studies indicate that these compounds can inhibit key signaling pathways such as AKT and ERK in cancer cells .
- Reduction of Inflammatory Cytokines : They also reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Compound B7 : This compound was shown to significantly reduce cell viability in A431 and A549 cell lines while promoting apoptosis through caspase activation.
- Comparative Study with Standard Drugs : In comparative studies against standard chemotherapeutics like doxorubicin, benzothiazole derivatives exhibited comparable or superior activity against certain cancer cell lines .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S2/c1-11-21-18(28-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-29-19-22-13-4-2-3-5-14(13)30-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJSYZNGZQZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.